

# Application Note: Purification of Proteins Labeled with IR 754 Carboxylic Acid

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## Compound of Interest

Compound Name: IR 754 Carboxylic Acid

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This application note provides detailed protocols for the purification of proteins after labeling with **IR 754 Carboxylic Acid**. The N-hydroxysuccinimide (NHS) ester of IR 754 is a commonly used derivative for covalently attaching the near-infrared fluorescent dye to primary amines on proteins.[1][2][3] Proper purification is a critical step to remove unconjugated dye, which is essential for accurate downstream applications and to minimize background noise.[4][5] The primary methods for purifying fluorescently labeled proteins include size exclusion chromatography (SEC), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7][8][9]

The selection of a purification method depends on factors such as the properties of the labeled protein, the required level of purity, sample volume, and available equipment.[10] For many applications, size exclusion chromatography, available in traditional column or convenient spin-column formats, offers a robust and efficient means of separating the larger protein-dye conjugate from the smaller, unbound dye molecules.[6][11][12][13] Dialysis is another effective, albeit slower, method for removing small molecules from the protein sample.[8][9][10] RP-HPLC provides the highest resolution but may not be suitable for all proteins due to the use of organic solvents and potential for denaturation.[7][14][15]

This document provides detailed protocols for protein labeling with **IR 754 Carboxylic Acid** NHS ester and subsequent purification using size exclusion chromatography and dialysis.

## Experimental Protocols

### Protocol 1: Labeling of Proteins with IR 754 Carboxylic Acid NHS Ester

This protocol describes the covalent conjugation of **IR 754 Carboxylic Acid N**-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on a target protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
- **IR 754 Carboxylic Acid NHS Ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1][16]
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[2][3][17]
- Quenching solution: 1 M Tris-HCl, pH 8.0 (optional)
- Reaction tubes
- Vortexer and centrifuge

Procedure:

- Prepare the Protein Solution:
  - Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2][3]
  - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA), as these will compete with the labeling reaction.[3][16]
- Prepare the Dye Stock Solution:
  - Allow the vial of **IR 754 Carboxylic Acid NHS Ester** to warm to room temperature before opening.

- Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO immediately before use.[\[1\]](#)[\[17\]](#)
- Perform the Labeling Reaction:
  - Calculate the required volume of the dye stock solution. A molar excess of the dye is typically used. An 8-fold molar excess is a good starting point for mono-labeling.[\[2\]](#) The optimal ratio may need to be determined empirically.
  - Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.[\[17\]](#)
  - Incubate the reaction for 1 hour at room temperature, protected from light.[\[1\]](#)
- Quench the Reaction (Optional):
  - To stop the reaction, you can add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining NHS ester.
  - Incubate for an additional 15-30 minutes at room temperature.
- Proceed to Purification:
  - Immediately after the reaction (and optional quenching), proceed to one of the purification protocols below to remove the unconjugated IR 754 dye.

## Protocol 2: Purification by Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size.[\[6\]](#)[\[11\]](#)[\[13\]](#) Larger molecules, such as the labeled protein, will elute first, while smaller molecules, like the free dye, will be retained longer in the porous beads of the chromatography resin.[\[6\]](#)[\[11\]](#)

### A. Gravity-Flow Column Chromatography

#### Materials:

- SEC resin (e.g., Sephadex G-25)

- Chromatography column
- Elution Buffer (e.g., PBS)
- Fraction collection tubes

#### Procedure:

- Prepare the Column:
  - Swell the SEC resin in the elution buffer according to the manufacturer's instructions.
  - Pack the column with the resin to the desired bed volume.
  - Equilibrate the column by washing with at least two column volumes of elution buffer.[\[18\]](#)
- Apply the Sample:
  - Allow the buffer to drain from the column until it reaches the top of the resin bed.
  - Carefully load the entire volume of the labeling reaction mixture onto the column.
- Elute and Collect Fractions:
  - Begin adding elution buffer to the top of the column and start collecting fractions.
  - The labeled protein will typically elute in the void volume, which is approximately 30% of the total column volume.[\[18\]](#) The colored band of the labeled protein should be visibly separate from the slower-moving band of the free dye.
  - Collect the fractions containing the labeled protein.
- Analyze Fractions:
  - Measure the absorbance of the collected fractions at 280 nm (for protein) and ~754 nm (for the IR 754 dye) to determine the fractions containing the purified, labeled protein.

#### B. Spin Desalting Column

Spin columns offer a rapid method for dye removal.[4][5]

Materials:

- Commercially available spin desalting column with an appropriate molecular weight cutoff (MWCO), such as Zeba™ Spin Desalting Columns.[4][5]
- Collection tubes
- Centrifuge

Procedure:

- Prepare the Column:
  - Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.
- Equilibrate the Column:
  - Add the desired buffer for the final protein sample to the column and centrifuge. Repeat this step as recommended by the manufacturer.
- Apply the Sample and Purify:
  - Place the spin column in a new collection tube.
  - Load the labeling reaction mixture onto the center of the resin bed.
  - Centrifuge the column according to the manufacturer's protocol to elute the purified, labeled protein. The free dye will be retained in the column resin.

## Protocol 3: Purification by Dialysis

Dialysis is a process where small, unwanted molecules diffuse through a semi-permeable membrane, leaving the larger molecules of interest behind.[9][10]

Materials:

- Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)[10]
- Dialysis buffer (e.g., PBS)
- Large beaker
- Stir plate and stir bar

#### Procedure:

- Prepare the Dialysis Membrane:
  - Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This may involve rinsing to remove preservatives.[10]
- Load the Sample:
  - Load the labeling reaction mixture into the dialysis tubing/cassette.
- Perform Dialysis:
  - Place the sealed tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).[10]
  - Stir the buffer gently at 4°C.[9][10]
  - Change the dialysis buffer after 2-4 hours. Repeat the buffer change at least two more times. An overnight dialysis step after the initial changes is recommended for complete removal of the free dye.[9][10]
- Recover the Sample:
  - Carefully remove the dialysis tubing/cassette from the buffer and recover the purified, labeled protein.

## Data Presentation

The following tables can be used to record and analyze the results of the protein labeling and purification process.

Table 1: Quantitative Analysis of Labeled Protein

Parameter	Before Purification	After Purification
Protein Concentration (mg/mL)		
Dye Concentration (μM)		
Absorbance at 280 nm (A <sub>280</sub> )		
Absorbance at 754 nm (A <sub>754</sub> )		
Degree of Labeling (DOL)		
Total Protein (mg)		
% Recovery	N/A	

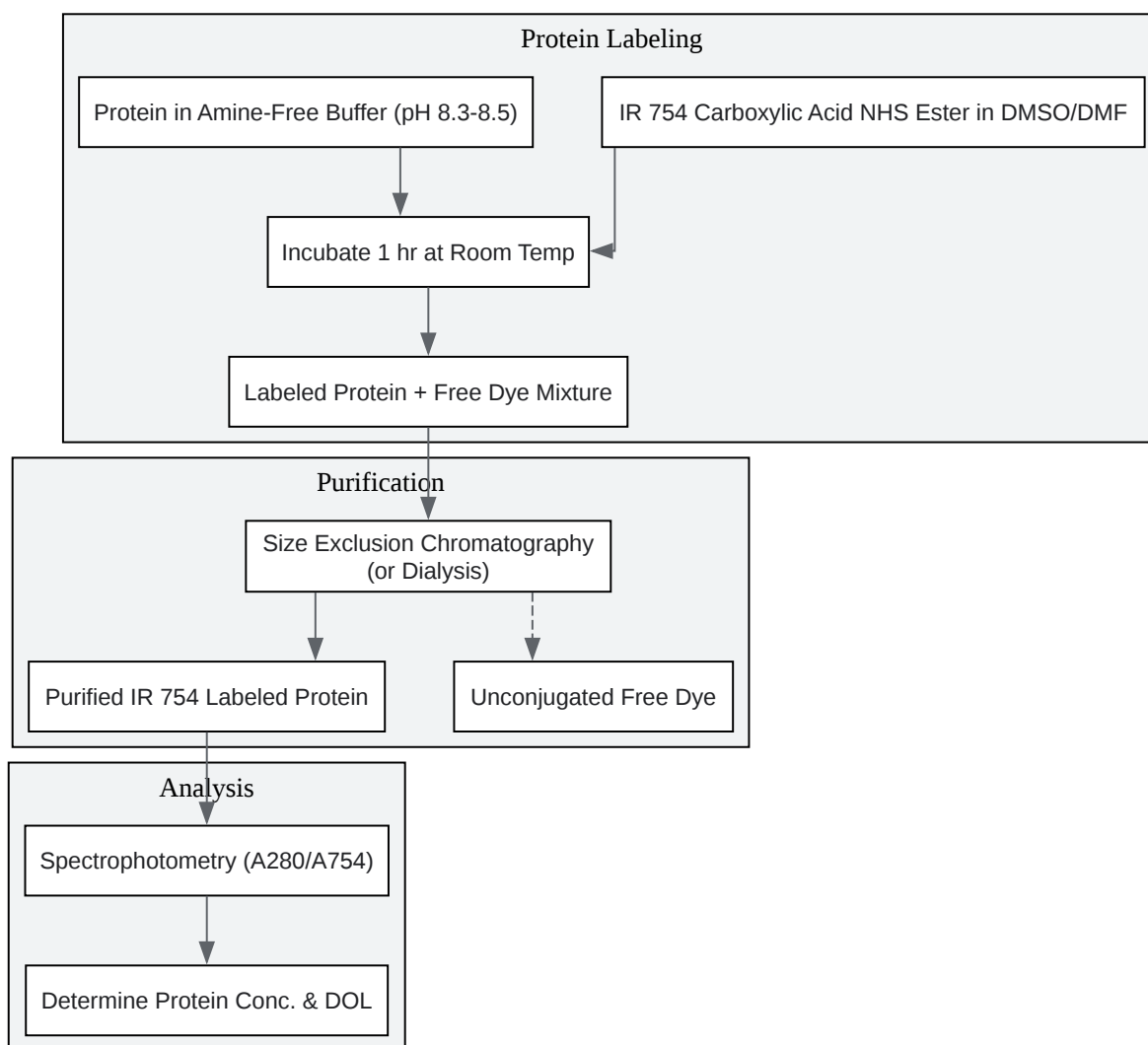
- Protein Concentration: Can be determined using a BCA assay or by absorbance at 280 nm, correcting for the dye's absorbance at this wavelength.
- Dye Concentration: Calculated using the Beer-Lambert law ( $A = \epsilon cl$ ) with the molar extinction coefficient of IR 754.
- Degree of Labeling (DOL): Molar ratio of dye to protein.
- % Recovery: (Total protein after purification / Total protein before purification) x 100.

Table 2: Example Data for a Hypothetical Labeling and Purification

Parameter	Before Purification	After Purification (SEC)
Protein Concentration (mg/mL)	5.0	4.2
Dye Concentration (μM)	450	63
Absorbance at 280 nm (A280)	7.5	6.3
Absorbance at 754 nm (A754)	1.125	0.158
Degree of Labeling (DOL)	N/A	2.1
Total Protein (mg)	5.0	4.2
% Recovery	N/A	84%

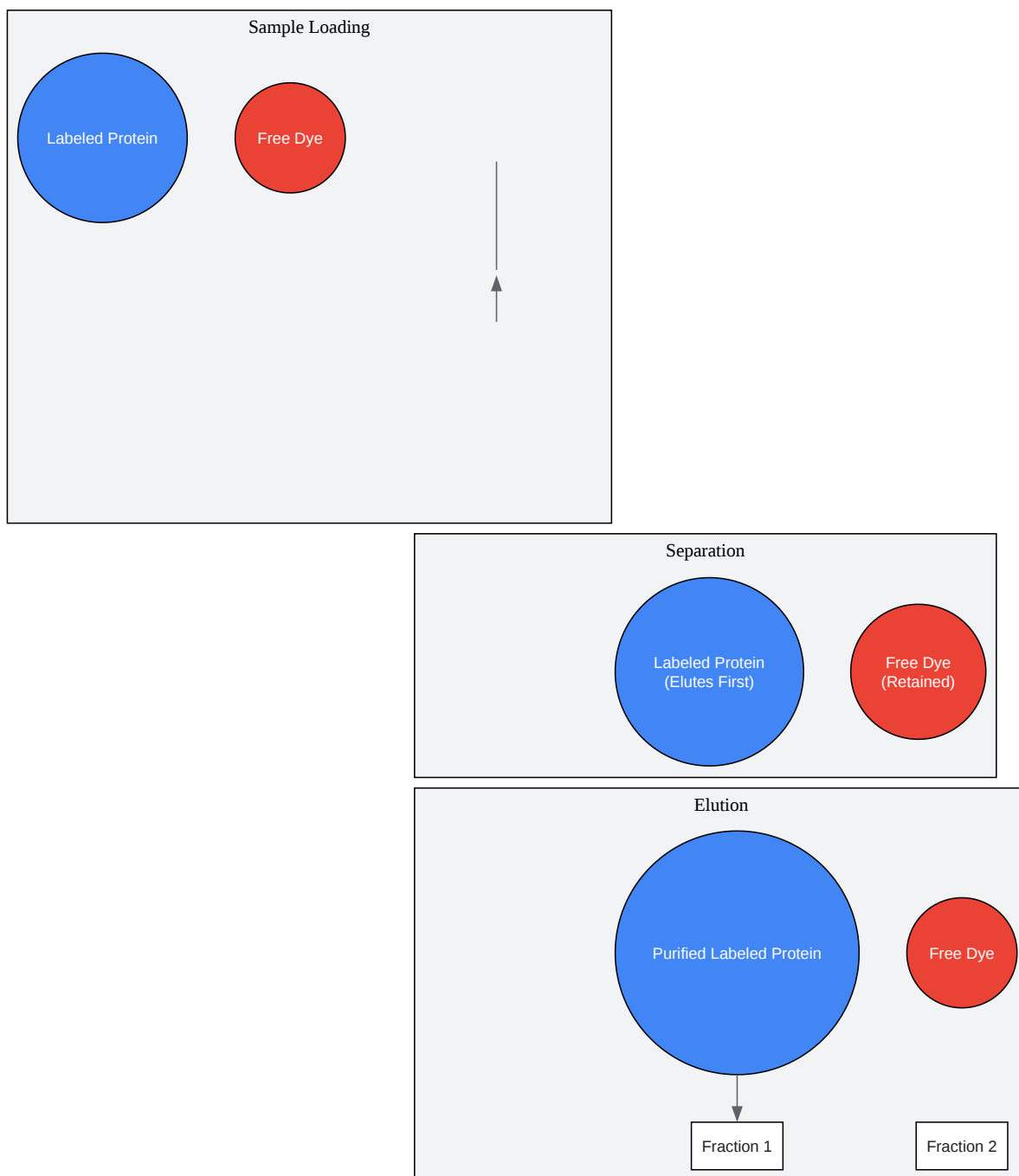
## Visualizations





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Caption: Experimental workflow for protein labeling and purification.



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Caption: Principle of size exclusion chromatography purification.

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